Asymmetric Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol: A Superior Biocatalytic Route for Crizotinib Production
When using 2,6-dichloro-3-fluorobenzoic acid-derived ketone as a substrate, a novel biocatalytic method employing cross-linked aldehyde ketone reductase (AKR) achieves an exceptional yield and enantiomeric excess (ee) for the key Crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol [1]. This represents a significant improvement over prior enzymatic and chemical methods.
| Evidence Dimension | Yield and Enantiomeric Excess (ee) in Asymmetric Reduction |
|---|---|
| Target Compound Data | Yield: 90.8%; Enantiomeric Excess (ee): 99.98% [1] |
| Comparator Or Baseline | Prior Enzymatic Method (Pig Liver Esterase): Yield: 50%; ee: 99.7% [2] |
| Quantified Difference | Yield increased by 40.8 absolute percentage points; ee improved by 0.28 absolute percentage points to near-perfect optical purity. |
| Conditions | Asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone using AKR five-point RP-CLEs biocatalyst [1]. |
Why This Matters
This evidence demonstrates that the target compound enables a far more efficient and selective route to a high-value chiral intermediate, reducing waste and cost in large-scale pharmaceutical manufacturing compared to established methods.
- [1] Li, H., Wang, R., Wang, A., et al. (2020). Rapidly and Precisely Cross-Linked Enzymes Using Bio-Orthogonal Chemistry from Cell Lysate for the Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl) Ethanol. ACS Sustainable Chemistry & Engineering, 8(14), 5755-5762. View Source
- [2] Kung, P.-P., et al. (2014). A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation... Tetrahedron Letters, 55(9), 1528-1531. View Source
